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Compound of Interest

Compound Name: EHT 5372

Cat. No.: B15618567

Get Quote

An In-depth Technical Guide to EHT 5372

Introduction
EHT 5372 is a novel and potent small molecule inhibitor of the Dual-specificity tyrosine

phosphorylation-regulated kinase (DYRK) family, exhibiting high selectivity for DYRK1A. Its

chemical classification is a methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidate.[1][2] This

compound has garnered significant interest within the scientific community, particularly for its

therapeutic potential in neurodegenerative diseases such as Alzheimer's disease (AD).[1][3]

The rationale for its development stems from the role of DYRK1A in the hyperphosphorylation

of Tau protein and the processing of amyloid precursor protein (APP), two central pathological

hallmarks of AD.[1][4] This guide provides a comprehensive overview of the chemical structure,

pharmacological properties, mechanism of action, and relevant experimental methodologies for

EHT 5372.

Chemical Structure and Physicochemical Properties
EHT 5372 is identified by its systematic chemical name and unique identifiers. Its core structure

is a thiazolo[5,4-f]quinazoline moiety.[1]
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Property Value

Systematic Name
methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-

f]quinazoline-2-carbimidate

CAS Number 1425945-63-6[3][5]

Molecular Formula C₁₇H₁₁Cl₂N₅OS[5]

Molecular Weight 404.28 g/mol [5]

Mechanism of Action and Signaling Pathway
The primary mechanism of action of EHT 5372 is the potent and selective inhibition of DYRK1A

kinase.[1][6] DYRK1A is a serine/threonine kinase that is overexpressed in individuals with

Down syndrome and is associated with the neurofibrillary tangles found in sporadic Alzheimer's

disease.[1] DYRK1A contributes to AD pathology through two main pathways:

Tau Phosphorylation: DYRK1A directly phosphorylates Tau protein at multiple sites relevant

to AD pathology. Hyperphosphorylated Tau detaches from microtubules, leading to their

destabilization and the formation of insoluble neurofibrillary tangles (NFTs) within neurons.[1]

[4]

Amyloid-β (Aβ) Production: DYRK1A can phosphorylate the amyloid precursor protein (APP),

which may influence its cleavage by secretase enzymes, thereby promoting the production

and aggregation of amyloid-beta peptides, the primary component of senile plaques.[1][7]

EHT 5372, by inhibiting DYRK1A, effectively reduces Tau hyperphosphorylation and lowers Aβ

production, thus targeting both core pathologies of Alzheimer's disease.[1]
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EHT 5372 inhibits DYRK1A, blocking Tau and APP phosphorylation pathways.

Pharmacological Properties
EHT 5372 demonstrates high potency for DYRK1A and DYRK1B and maintains selectivity

across a panel of other kinases.

Table 1: Kinase Inhibitory Profile of EHT 5372
Kinase Target IC₅₀ (nM)

DYRK1A 0.22[1][6]

DYRK1B 0.28[6]

DYRK2 10.8[6]

DYRK3 93.2[6]

CLK1 22.8[6]

CLK2 88.8[6]

CLK4 59.0[6]

GSK-3α 7.44[6]

GSK-3β 221[6]

Table 2: Cellular Activity of EHT 5372
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Cellular Effect Cell Line IC₅₀ (µM)

Reduction of pS396-Tau levels
HEK293 (DYRK1A/Tau co-

transfected)
1.7[4][6]

Reduction of Aβ production HEK293 (APP overexpressing) 1.06[6][7]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are representative protocols for assessing the activity of EHT 5372.

In Vitro Kinase Inhibition Assay (DYRK1A)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of

EHT 5372 against recombinant DYRK1A.

Methodology:

Reagents and Materials: Recombinant human DYRK1A, synthetic peptide substrate (e.g.,

DYRKtide), ATP, EHT 5372 (in DMSO), kinase assay buffer, and a detection system (e.g.,

ADP-Glo™ Kinase Assay).

Procedure: a. Prepare a serial dilution of EHT 5372 in DMSO and then dilute into the kinase

assay buffer. b. In a 96-well plate, add the DYRK1A enzyme to each well. c. Add the diluted

EHT 5372 or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes

at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a

mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a specified time

(e.g., 60 minutes) at 30°C. f. Terminate the reaction and quantify the amount of ADP

produced using a luminescence-based detection reagent.

Data Analysis: a. Convert luminescence signals to percent inhibition relative to the vehicle

control. b. Plot percent inhibition against the logarithm of EHT 5372 concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.
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Workflow for an in vitro DYRK1A kinase inhibition assay.

Cellular Tau Phosphorylation Assay (Western Blot)
This protocol describes the measurement of EHT 5372's effect on Tau phosphorylation in a

cellular context.[8]

Methodology:

Cell Culture and Transfection: a. Culture HEK293 cells in appropriate media. b. Co-transfect

cells with expression vectors for human Tau and human DYRK1A using a suitable

transfection reagent.[4]
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Compound Treatment: a. After 24 hours of transfection, treat the cells with various

concentrations of EHT 5372 (e.g., 0.1-10 µM) or DMSO (vehicle control) for an additional 24

hours.[6]

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells using RIPA buffer

supplemented with protease and phosphatase inhibitors.[8] c. Centrifuge the lysates to pellet

cell debris and collect the supernatant.[8]

Western Blot Analysis: a. Determine protein concentration using a BCA assay.[8] b. Separate

equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.[8] c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the

membrane overnight at 4°C with a primary antibody specific for phosphorylated Tau (e.g.,

anti-pS396-Tau) and a primary antibody for total Tau as a loading control.[4][8] e. Wash the

membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8] f.

Visualize the protein bands using an ECL detection reagent and an imaging system.[8]

Data Analysis: a. Quantify the band intensities for phosphorylated and total Tau. b. Normalize

the phospho-Tau signal to the total Tau signal for each sample. c. Calculate the dose-

dependent reduction in Tau phosphorylation relative to the vehicle control.
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Workflow for analyzing Tau phosphorylation via Western Blot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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